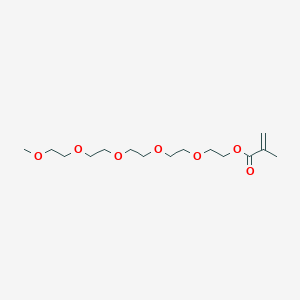

m-PEG5-2-methylacrylate

Descripción general

Descripción

M-PEG5-2-methylacrylate is a PEG- and Alkyl/ester-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

M-PEG5-2-methylacrylate can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of m-PEG5-2-methylacrylate is C15H28O7 .Chemical Reactions Analysis

M-PEG5-2-methylacrylate is a PROTAC linker that belongs to the PEG and Alkyl/ester class and can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

The molecular weight of m-PEG5-2-methylacrylate is 320.38 g/mol . It has a topological polar surface area of 72.4 Ų and a rotatable bond count of 17 .Aplicaciones Científicas De Investigación

PEG Linker

m-PEG5-2-methylacrylate is a PEG linker, incorporating a methylacrylate group . The methylacrylate group reacts with amines during Michael addition reactions . The hydrophilic PEG chain increases the water solubility of the compound . This makes it useful in various research applications where water solubility of a compound is required.

Acrylate Polymers

Acrylates, including m-PEG5-2-methylacrylate, are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . These properties make them useful in a variety of applications.

Biomedical Applications

Acrylates are used in many biomedical applications such as contact lenses and bone cements . The properties of m-PEG5-2-methylacrylate, such as its water solubility and reactivity with amines, could make it a valuable component in these applications.

Industrial Applications

Acrylates have varied commercial and industrial applications . They are used in waste liquid control, drilling fluids, concrete, and more . m-PEG5-2-methylacrylate, as an acrylate, could potentially be used in these areas.

Cosmetics

Acrylates are used in cosmetics . The properties of m-PEG5-2-methylacrylate, such as its water solubility, could make it a valuable ingredient in cosmetic products.

Antibody-Oligonucleotide Conjugates (AOC)

m-PEG5-2-methylacrylate could potentially be used in the application of Antibody-Oligonucleotide Conjugates (AOC) . Its reactivity with amines and water solubility could make it a useful component in these conjugates.

Mecanismo De Acción

Target of Action

m-PEG5-2-methylacrylate is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands and their targets leads to the selective degradation of target proteins .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

The compound incorporates a hydrophilic peg chain, which is known to increase the water solubility of the compound . This could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG5-2-methylacrylate is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action environment of m-PEG5-2-methylacrylate is within the cell, where it interacts with the ubiquitin-proteasome system

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWOCHHKHGDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG5-2-methylacrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

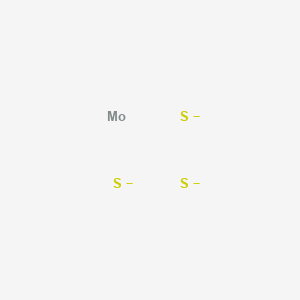

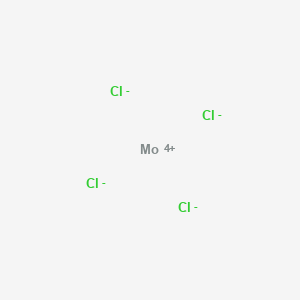

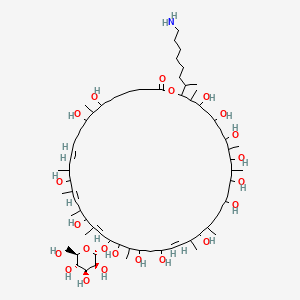

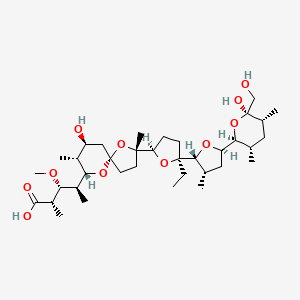

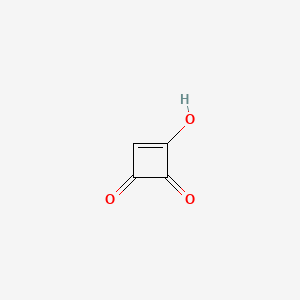

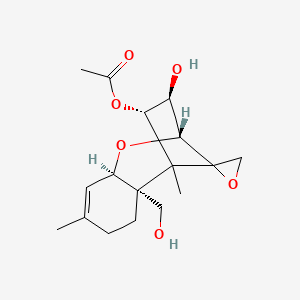

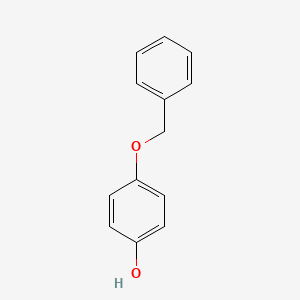

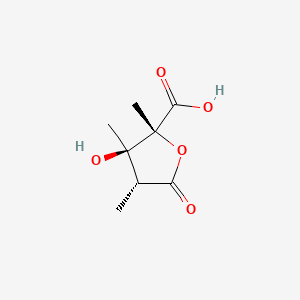

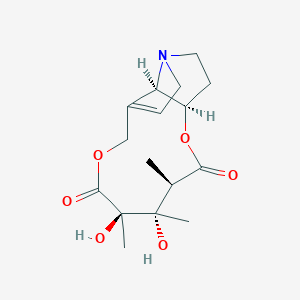

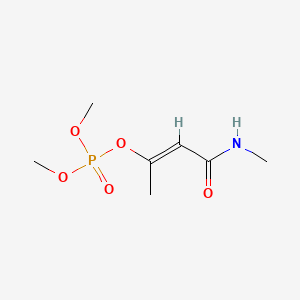

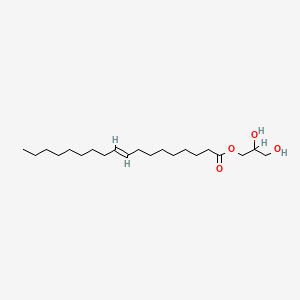

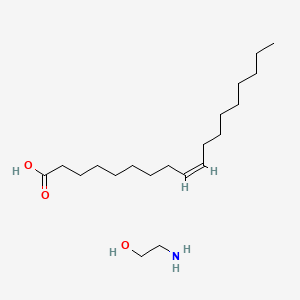

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.